molecular formula C12H14O3 B1450383 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid CAS No. 1269532-55-9

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid

Cat. No.: B1450383
CAS No.: 1269532-55-9
M. Wt: 206.24 g/mol
InChI Key: WSQHBVNMXJYDDD-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused with a propanoic acid moiety, making it a unique and interesting compound for scientific research.

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit phosphodiesterase 4B, an enzyme involved in inflammatory responses The interaction between this compound and phosphodiesterase 4B results in the modulation of cyclic adenosine monophosphate levels, thereby influencing inflammatory pathways

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . In particular, this compound may affect the expression of genes involved in apoptosis and cell proliferation, thereby inhibiting tumor growth. Furthermore, this compound may alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes such as phosphodiesterase 4B, leading to enzyme inhibition and subsequent modulation of cyclic adenosine monophosphate levels . Additionally, this compound may interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions contribute to the compound’s biological activities, including its anti-inflammatory and anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives can be stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors The long-term effects of this compound on cellular function may include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anti-cancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies where the compound’s efficacy plateaus at certain dosages, beyond which no additional therapeutic benefits are observed. It is crucial to determine the optimal dosage range to maximize therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzofuran derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450s and transferases. The compound’s metabolism may result in the formation of active or inactive metabolites, which can influence its biological activity and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters, such as solute carrier family members . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and toxicity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s pharmacokinetic properties.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and apoptosis. The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient and high-yielding pathways for the synthesis of benzofuran derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzofuran ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups in the compound.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione, while reduction can yield benzofuran-2-ol derivatives.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-3,7-8H,4-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQHBVNMXJYDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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